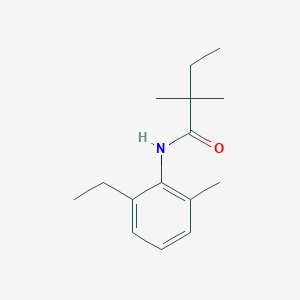

N-(2-ethyl-6-methylphenyl)-2,2-dimethylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N-(2-ethyl-6-methylphenyl)-2,2-dimethylbutanamide" likely refers to a compound with functionalities characteristic of amides and substituted aromatic rings. These types of molecules are of interest in various fields of chemistry and materials science due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of complex organometallic compounds often involves multiple steps, including halogenation, nucleophilic substitution, and condensation reactions. For example, the synthesis of related compounds involves bromination followed by reaction with organometallic reagents to introduce alkyl or aryl groups (Koten et al., 1978).

Molecular Structure Analysis

X-ray crystallography is a common method for determining the molecular structure of chemical compounds. For instance, the structural analysis of chiral dibromonickel complexes revealed their pseudo-tetrahedral geometry around the nickel center, which could be analogous to the structural considerations for "N-(2-ethyl-6-methylphenyl)-2,2-dimethylbutanamide" (Yuan et al., 2013).

Chemical Reactions and Properties

Compounds similar to "N-(2-ethyl-6-methylphenyl)-2,2-dimethylbutanamide" participate in various chemical reactions, including redox reactions, ligand exchange, and coordination chemistry, significantly influenced by the electronic and steric properties of the substituents on the aromatic ring and the amide functionality.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and boiling point, are influenced by their molecular structure. For example, the solubility in different solvents can vary widely depending on the polarity and the presence of functional groups capable of hydrogen bonding (Smith et al., 2013).

Applications De Recherche Scientifique

Amyloid Imaging in Alzheimer's Disease

The development of amyloid imaging ligands, including compounds related to N-(2-ethyl-6-methylphenyl)-2,2-dimethylbutanamide, has been pivotal in enhancing the understanding of Alzheimer's disease. These ligands enable in vivo measurement of amyloid in the brain, marking a breakthrough in early disease detection and evaluation of antiamyloid therapies (Nordberg, 2008).

Carcinogen Biomarkers from Tobacco

Research has shown the significance of measuring human urinary carcinogen metabolites, including those related to N-(2-ethyl-6-methylphenyl)-2,2-dimethylbutanamide, for gaining insights into tobacco-related cancer risks. These biomarkers are crucial for understanding carcinogen dose, exposure delineation, and metabolism in humans, particularly concerning tobacco-specific nitrosamines (Hecht, 2002).

Fruit and Vegetable Preservation

The inhibitor 1-methylcyclopropene (1-MCP), related to N-(2-ethyl-6-methylphenyl)-2,2-dimethylbutanamide, has shown effectiveness in improving the maintenance of fruits and vegetables' quality by inhibiting ethylene perception. This application is especially noted in apple industries, highlighting the potential for broader use in preserving various agricultural products (Watkins, 2006).

Antioxidant Activity Measurement

The study of antioxidants, where compounds like N-(2-ethyl-6-methylphenyl)-2,2-dimethylbutanamide could be involved, remains a significant area of interest across various scientific fields. The development of tests to determine antioxidant activity helps in analyzing complex samples, providing insights into the potential health benefits and mechanisms of antioxidants (Munteanu & Apetrei, 2021).

Environmental Remediation

The remediation of persistent organic pollutants (POPs) in contaminated soils and sediments has been a focus of recent research. Studies have highlighted the efficiency of various low-cost adsorbents, including those related to N-(2-ethyl-6-methylphenyl)-2,2-dimethylbutanamide, for removing pollutants like methylene blue from water, demonstrating the potential for environmental clean-up efforts (Rafatullah et al., 2010).

Propriétés

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2,2-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-6-12-10-8-9-11(3)13(12)16-14(17)15(4,5)7-2/h8-10H,6-7H2,1-5H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHDBHZMMXBZPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C(C)(C)CC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isopropyl-5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B5519962.png)

![5-(2-methylphenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519973.png)

![5-chloro-2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5519977.png)

![N'-[2-(3,5-dimethylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5519980.png)

![1-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5519988.png)

![6-(2-chloro-5-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5520034.png)

![1-allyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5520037.png)

![ethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5520048.png)

![N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5520053.png)

![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5-amine](/img/structure/B5520060.png)